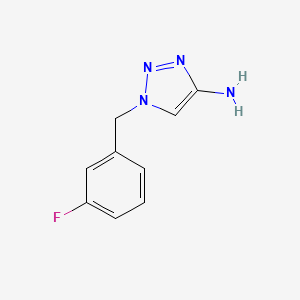1-(3-Fluorobenzyl)-1H-1,2,3-triazol-4-amine
CAS No.:
Cat. No.: VC15835985
Molecular Formula: C9H9FN4
Molecular Weight: 192.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H9FN4 |
|---|---|
| Molecular Weight | 192.19 g/mol |
| IUPAC Name | 1-[(3-fluorophenyl)methyl]triazol-4-amine |
| Standard InChI | InChI=1S/C9H9FN4/c10-8-3-1-2-7(4-8)5-14-6-9(11)12-13-14/h1-4,6H,5,11H2 |
| Standard InChI Key | WWHDBUSOJRSPPH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC(=C1)F)CN2C=C(N=N2)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound has the molecular formula C₉H₉FN₄, a molecular weight of 192.19 g/mol, and the CAS registry number 1443288-10-5 . Its IUPAC name is 1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-amine. The structure consists of a 1,2,3-triazole core substituted at the 1-position with a 3-fluorobenzyl group and at the 4-position with an amine group (Figure 1).
Key Structural Attributes:
-
Triazole Ring: A five-membered aromatic heterocycle with three nitrogen atoms, contributing to electron-deficient properties and hydrogen-bonding capabilities.
-
3-Fluorobenzyl Group: The fluorine atom at the meta position of the benzyl ring enhances lipophilicity and influences electronic effects, potentially improving membrane permeability in biological systems.
-
Amino Group: A primary amine at the 4-position, enabling participation in hydrogen bonding and serving as a site for further functionalization.
Synthesis and Structural Elucidation
Synthetic Routes
The synthesis of 1-(3-fluorobenzyl)-1H-1,2,3-triazol-4-amine typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
Method 1: CuAAC-Based Approach
-
Preparation of 3-Fluorobenzyl Azide:
-
Cycloaddition with Propargylamine:
Method 2: Hydrazine-Mediated Cyclization
-
Condensation of 3-fluorobenzyl hydrazine derivatives with cyanamide or thiourea analogs under acidic conditions .
-
Less common due to lower regioselectivity compared to CuAAC .
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆):
-
IR (KBr):
Physicochemical Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 192.19 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Moderate in DMSO, methanol | |
| LogP (Partition Coefficient) | ~2.1 (predicted) |
Stability: Stable under ambient conditions but sensitive to strong acids/bases due to the triazole ring’s susceptibility to hydrolysis .
Biological Activities and Mechanisms
Anti-Inflammatory Applications
-
Derivatives inhibit cyclooxygenase-2 (COX-2) and reduce prostaglandin E₂ levels, with IC₅₀ values comparable to indomethacin .
Industrial and Research Applications
Medicinal Chemistry
-
Scaffold for Drug Design: The amine group allows derivatization into prodrugs or targeted therapies (e.g., conjugates with folic acid for cancer targeting) .
-
Antithrombotic Agents: Triazoles inhibit thrombin and factor Xa, critical in coagulation pathways.
Materials Science
-
Coordination Polymers: The triazole nitrogen atoms bind metal ions (e.g., Cu²⁺, Zn²⁺), forming frameworks for gas storage or catalysis .
-
Fluorescent Probes: Fluorinated triazoles exhibit tunable emission for bioimaging .
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | -20°C, desiccated | |
| Handling Precautions | Avoid inhalation/skin contact; use PPE | |
| Toxicity | LD₅₀ (rat, oral): >500 mg/kg |
Future Directions
-
Structure-Activity Relationship (SAR) Studies: Optimizing the 3-fluorobenzyl and amine substituents for enhanced potency .
-
Nanoparticle Delivery Systems: Encapsulation to improve bioavailability and reduce off-target effects.
-
Green Synthesis: Developing solvent-free or catalytic methods to minimize waste .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume